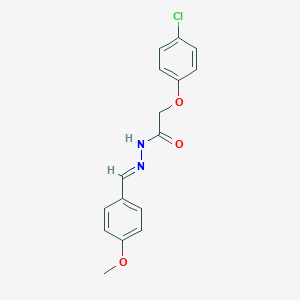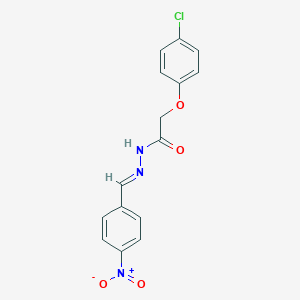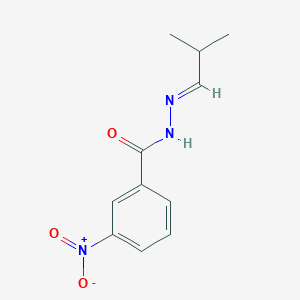
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide have been studied in vitro and in vivo. The compound has been found to have anticancer, antibacterial, and antioxidant properties. Additionally, the compound has been found to have a low toxicity profile.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide in lab experiments include its potential application in various fields of scientific research, its low toxicity profile, and its ease of synthesis. However, the limitations of using the compound in lab experiments include its limited solubility in water and its high cost.
Future Directions
There are several future directions for the study of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide. One direction is to further investigate the mechanism of action of the compound. Another direction is to study the compound's potential application in the field of organic electronics. Additionally, the compound could be studied for its potential application in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has been reported by several researchers. One of the methods involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The reaction yields the desired product with a good yield. Another method involves the reaction of 5-nitroisatin with 2-(5-methyl-2-propan-2-ylphenoxy)acetic acid hydrazide in the presence of a catalytic amount of acetic acid. This method also yields the desired product with a good yield.
Scientific Research Applications
2-(5-methyl-2-propan-2-ylphenoxy)-N'-(5-nitro-2-oxoindol-3-yl)acetohydrazide has shown potential application in various fields of scientific research. The compound has been studied for its anticancer activity, and it has been found to inhibit the growth of cancer cells. It has also been studied for its antibacterial activity, and it has been found to be effective against several bacterial strains. The compound has also been studied for its antioxidant activity, and it has been found to have significant antioxidant properties. Additionally, the compound has been studied for its potential application in the field of organic electronics.
properties
Molecular Formula |
C20H20N4O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N//'-(5-nitro-2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C20H20N4O5/c1-11(2)14-6-4-12(3)8-17(14)29-10-18(25)22-23-19-15-9-13(24(27)28)5-7-16(15)21-20(19)26/h4-9,11H,10H2,1-3H3,(H,22,25)(H,21,23,26) |
InChI Key |
XNQQZDFINSUMIE-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[1-(3-Nitrobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B230148.png)
![1-[(2-Nitrophenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B230149.png)

![N-[2-(Toluene-4-sulfonylamino)-phenyl]-acetamide](/img/structure/B230156.png)

![1-N',3-N'-bis[(Z)-indol-3-ylidenemethyl]propanedihydrazide](/img/structure/B230161.png)
![N-{2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B230164.png)
![[1]Benzothieno[2,3-d][1,3]thiazol-2-yl hydrosulfide](/img/structure/B230165.png)



![2-methyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B230173.png)

![1-(3-Chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B230176.png)